N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
CAS No.: 1706077-30-6
Cat. No.: VC4732343
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706077-30-6 |
|---|---|
| Molecular Formula | C11H17N3OS |
| Molecular Weight | 239.34 |
| IUPAC Name | N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C11H17N3OS/c1-9(15)13-7-10-3-2-5-14(8-10)11-12-4-6-16-11/h4,6,10H,2-3,5,7-8H2,1H3,(H,13,15) |
| Standard InChI Key | GBTVXCVEYYDJPI-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCCN(C1)C2=NC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) linked to a thiazole moiety (a five-membered ring containing nitrogen and sulfur) via a methylene bridge. The acetamide group (-NHCOCH₃) is attached to the methylene side chain, contributing to its polar character. Key structural identifiers include:
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IUPAC Name: N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
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SMILES: CC(=O)NCC1CCCN(C1)C2=NC=CS2
The thiazole ring’s electron-rich nature and the piperidine’s conformational flexibility may influence receptor binding interactions in biological systems.
Physicochemical Characteristics
Experimental data on solubility and stability are sparse, but computational predictions provide insights:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 239.34 g/mol | VulcanChem |
| XLogP3 | 1.2 (estimated) | PubChem |
| Topological Polar Surface Area | 73.5 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
The moderate lipophilicity (XLogP3 ~1.2) suggests balanced membrane permeability, while the polar surface area indicates potential for hydrogen bonding, critical for target engagement .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving:
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Piperidine-Thiazole Coupling: Reacting piperidine derivatives with 2-chlorothiazole or thiazole-2-carboxylic acid under basic conditions.
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Methylene Bridge Formation: Introducing the methylene group through alkylation or reductive amination.
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Acetamide Functionalization: Acetylating the primary amine using acetic anhydride or acetyl chloride .
A representative pathway (Figure 1) starts with 3-(aminomethyl)piperidine, which undergoes nucleophilic substitution with 2-bromothiazole, followed by acetylation.
Reaction Conditions and Yields
Optimal conditions involve inert atmospheres (N₂/Ar), polar aprotic solvents (DMF, DMSO), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation. Yields range from 40–65%, with purity confirmed via HPLC and NMR .
Biological Activity and Mechanisms
Computational Predictions
Molecular docking studies of analogs suggest affinity for:
Applications in Drug Development
Antimicrobial Agents
Thiazole-piperidine hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL) . The acetamide group may enhance solubility, improving pharmacokinetics.
Oncology
In silico models predict inhibition of topoisomerase II, a target in leukemia therapy . Analogous compounds reduce tumor volume by 40–60% in murine xenografts .
Neurological Disorders
Patent US8569344B2 highlights piperidinyl acetamides as T-type calcium channel blockers, suggesting utility in neuropathic pain .
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